(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
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Overview
Description
(1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide is a bicyclic compound containing both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound contains both nitrogen and sulfur atoms but has a different ring structure.
Uniqueness
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is unique due to its specific arrangement of sulfur and nitrogen atoms within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, also known by its CAS number 1481613-20-0, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C5H9NO2S
- Molecular Weight : 147.20 g/mol
- Structure : The compound features a bicyclic structure that includes a sulfur atom and a nitrogen atom, contributing to its unique biological activities.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may be a promising candidate for developing new antibacterial agents.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound.
Neuroprotective Properties
The neuroprotective potential of this compound has been evaluated in models of neurodegeneration. In animal studies, administration of this compound resulted in:
- Decreased neuronal apoptosis
- Improved cognitive function as assessed by memory tests
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated significant inhibition of bacterial growth in comparison to standard antibiotics.
Case Study 2: Neuroprotection in Alzheimer's Model
In a controlled experiment involving transgenic mice models of Alzheimer's disease, treatment with this compound led to a notable decrease in amyloid plaque formation and improved synaptic plasticity markers.
Properties
Molecular Formula |
C5H9NO2S |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
REPYGHXGZNDHNU-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2(=O)=O |
Canonical SMILES |
C1C2CNC1CS2(=O)=O |
Origin of Product |
United States |
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